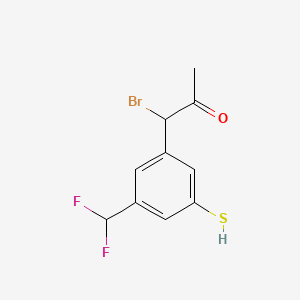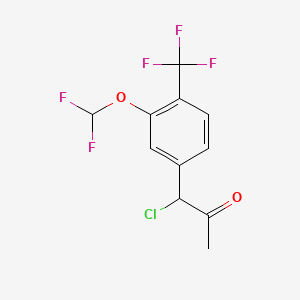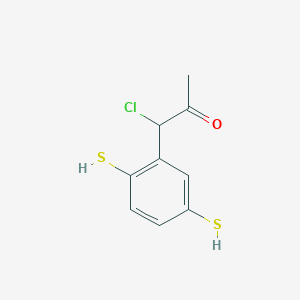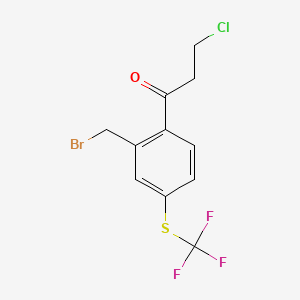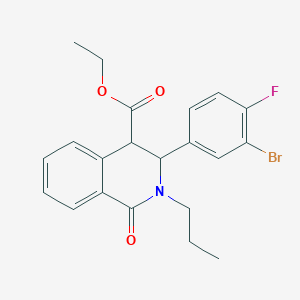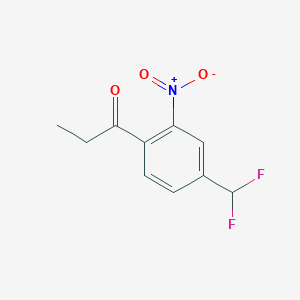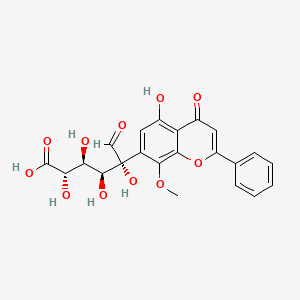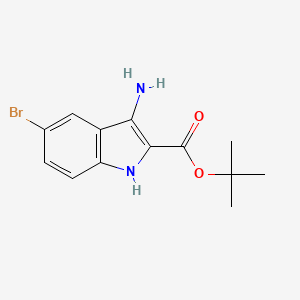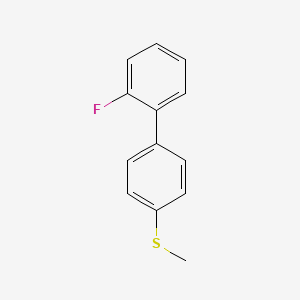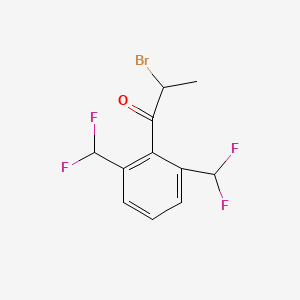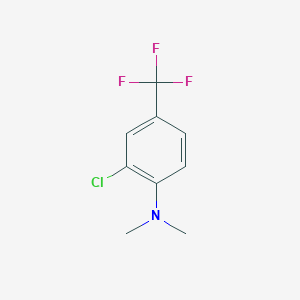
2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H9ClF3N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the aniline nitrogen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions
2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo nitration, sulfonation, or halogenation reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives, and reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted anilines or thiols.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives.
Oxidation and Reduction: Products include nitroso, nitro, or amine derivatives.
科学研究应用
2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of drugs with potential therapeutic effects.
Industry: In the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and dimethyl groups contribute to the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 2-Chloro-N,N-dimethylaniline
- 4-(Trifluoromethyl)aniline
Uniqueness
2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The trifluoromethyl group provides increased stability and resistance to metabolic degradation, while the dimethyl groups enhance its solubility and reactivity .
属性
CAS 编号 |
156639-45-1 |
|---|---|
分子式 |
C9H9ClF3N |
分子量 |
223.62 g/mol |
IUPAC 名称 |
2-chloro-N,N-dimethyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9ClF3N/c1-14(2)8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,1-2H3 |
InChI 键 |
VKONGLIVGPUAJO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=C(C=C1)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


